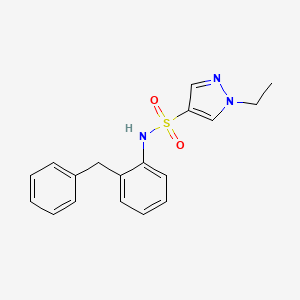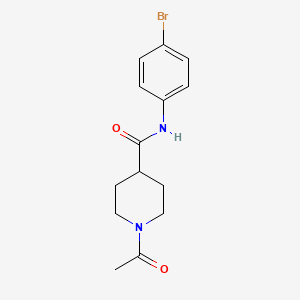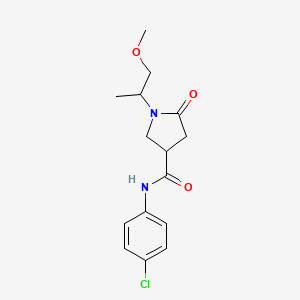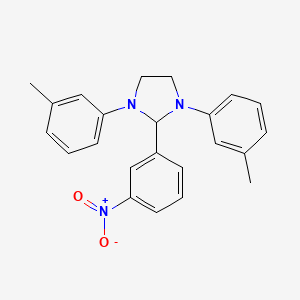
N-(2-benzylphenyl)-1-ethyl-1H-pyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-benzylphenyl)-1-ethyl-1H-pyrazole-4-sulfonamide, also known as BPPS, is a chemical compound that has gained attention in the scientific community for its potential use in various research applications. BPPS is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(2-benzylphenyl)-1-ethyl-1H-pyrazole-4-sulfonamide is not fully understood. However, it is believed to act by inhibiting the activity of carbonic anhydrase, an enzyme that plays a role in various physiological processes. By inhibiting carbonic anhydrase, this compound may be able to disrupt the growth and survival of cancer cells and protect neurons from damage.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and improve cognitive function in animal models. This compound has also been shown to have anti-inflammatory effects, making it a potential candidate for the development of new anti-inflammatory drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2-benzylphenyl)-1-ethyl-1H-pyrazole-4-sulfonamide in lab experiments is its relative ease of synthesis. This compound is also relatively stable and can be stored for long periods of time. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are many potential future directions for research on N-(2-benzylphenyl)-1-ethyl-1H-pyrazole-4-sulfonamide. One area of research that holds promise is the development of new cancer treatments based on this compound. Another area of research that holds promise is the development of new treatments for neurodegenerative diseases based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of research.
Métodos De Síntesis
The synthesis of N-(2-benzylphenyl)-1-ethyl-1H-pyrazole-4-sulfonamide involves the reaction of 2-benzylphenylhydrazine with ethyl 4-chlorobutanoate, followed by the reaction of the resulting intermediate with sodium sulfite. The final product is obtained by the reaction of the intermediate with sulfuric acid. The synthesis of this compound has been described in detail in various research papers and is considered a relatively straightforward process.
Aplicaciones Científicas De Investigación
N-(2-benzylphenyl)-1-ethyl-1H-pyrazole-4-sulfonamide has been shown to have potential applications in various scientific research areas. One of the most promising applications of this compound is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. This makes this compound a potential candidate for the development of new cancer treatments.
Another area of research where this compound has shown promise is in the field of neuroscience. This compound has been shown to have neuroprotective effects and to improve cognitive function in animal models. This makes this compound a potential candidate for the development of new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-(2-benzylphenyl)-1-ethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-2-21-14-17(13-19-21)24(22,23)20-18-11-7-6-10-16(18)12-15-8-4-3-5-9-15/h3-11,13-14,20H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DINDDWADAVWDHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)NC2=CC=CC=C2CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-allyl-5-{[(1-naphthylmethyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5307167.png)

![3-(3,4-difluorophenyl)-5-[2-methyl-2-(1H-pyrrol-1-yl)propanoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5307181.png)

![5-[(cyclohexylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5307184.png)
![N-(2-hydroxypropyl)-5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B5307187.png)
![3-[2-(2,7-diazaspiro[4.5]dec-7-yl)-2-oxoethyl]phenol](/img/structure/B5307194.png)
![4-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5307196.png)
![1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-3-(hydroxymethyl)-3-piperidinol](/img/structure/B5307203.png)

![N-(2-ethoxyphenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5307228.png)
![2-[4-(2-furyl)-1,3-thiazol-2-yl]-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylonitrile](/img/structure/B5307232.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]pyrazine-2-carboxamide](/img/structure/B5307249.png)